molecular formula C15H25NO5 B13845096 tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13845096
M. Wt: 299.36 g/mol
InChI Key: FXLLOCIDYKXLSL-UHFFFAOYSA-N
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Description

(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (1R,3s,5S)-tert-Butyl 3-amino-6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • (1R,3s,5S)-tert-Butyl 3-hydroxy-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

What sets (1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate apart is its specific combination of functional groups and its bicyclic structure. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)20-11(17)15(7-9-10(8-15)19-9)16-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLLOCIDYKXLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2C(C1)O2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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